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Compound of Interest

Compound Name: Antibacterial agent 35

Cat. No.: B13921499

An in-depth analysis of various compounds designated as "Antibacterial Agent 35" reveals
that this is not a single, universally recognized agent, but rather a common designation for
novel compounds in different research studies. This guide provides a detailed technical
overview of the cytotoxicity and selectivity profiles of several distinct chemical entities, each
referred to as "compound 35" in the cited literature.

Aryl Isonitrile Compound 35

An aryl isonitrile compound, identified as compound 35, has demonstrated significant
antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) both in vitro
and in vivo.[1]

Quantitative Data

Table 1: Antibacterial Activity of Aryl Isonitrile Compound 35 against S. aureus Strains[1]
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Bacterial Strain MIC (uM) MBC (pM)
MRSA NRS123 (USA400) 4 >64

MRSA NRS384 (USA300) 4 >64

MRSA NRS79 (USA500) 4 >64

MRSA NRS1 4 >64

MRSA NRS100 4 >64

MRSA NRS119 2 64

MSSA NRS126 2 >64
MSSAATCC 29213 4 >64

Table 2: Cytotoxicity of Aryl Isonitrile Compound 35[1]

Cell Line Concentration (uM) Cell Viability (%)
Human Keratinocytes (HaCaT) 64 ~100
Human Keratinocytes (HaCaT) 128 ~100

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: The MIC was determined using the broth
microdilution method following the Clinical and Laboratory Standards Institute (CLSI)
guidelines. Briefly, two-fold serial dilutions of compound 35 were prepared in cation-adjusted
Mueller-Hinton broth (CAMHB) in 96-well plates. Bacterial strains were grown to the mid-
logarithmic phase and diluted to a final concentration of 5 x 10"5 CFU/mL. The plates were
incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the
compound that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay: Following the MIC determination, a 10 pL
aliquot from each well showing no visible growth was plated on tryptic soy agar (TSA). The
plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration
of the compound that resulted in a 299.9% reduction in the initial bacterial inoculum.
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Cytotoxicity Assay (MTS Assay): Human keratinocyte (HaCaT) cells were seeded in 96-well
plates and incubated for 24 hours. The cells were then treated with compound 35 at
concentrations of 64 uM and 128 uM for 24 hours. Cell viability was assessed using the
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS). The absorbance was
measured at 490 nm, and the percent viability was calculated relative to the DMSO control.[1]

Mechanism of Action

The study indicates that aryl isonitrile compound 35 is bacteriostatic, as the MBC values were
significantly higher than the MIC values.[1] A time-kill assay confirmed this, showing no
reduction in MRSA CFU over 24 hours at 4x MIC.[1] The precise molecular target was not
elucidated in the provided reference.

Visualizations

Click to download full resolution via product page

Caption: Workflow for MIC and MBC determination.

Para-adenine Substituted Pleuromutilin Conjugate
35

This compound is a novel pleuromutilin conjugate that has shown potent activity against
MRSA.[2]

Quantitative Data

Table 3: Antibacterial Activity of Pleuromutilin Conjugate 35[2]
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Bacterial Strain MIC (pg/mL) MBC (pg/mL)

MRSA USA300 0.03 0.12

Table 4: Cytotoxicity of Pleuromutilin Conjugate 35[2]

Cell Line Cytotoxicity

Four mammalian cell lines No cytotoxicity observed

(Note: The specific cell lines and concentrations tested for cytotoxicity were not detailed in the
provided search result abstract.)

Experimental Protocols

Antibacterial Susceptibility Assay: The in vitro susceptibility assay for MRSA USA300 was
performed to determine the MIC and MBC values.[2] The exact methodology (e.g., broth
microdilution) is implied but not explicitly detailed in the abstract.

Mechanism of Action

A molecular model suggests that the 6-amino group of the adenine moiety is crucial for the
compound's high potency, likely through hydrogen bonding with the RNA backbone of C2469 in
the bacterial ribosome.[2]

Visualizations
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Caption: Proposed mechanism of action for Compound 35.

Nitrofuranyl-Pyrazolopyrimidine Hybrid Conjugate
35

This hybrid compound has demonstrated notable activity against both S. aureus and MRSA.[3]

Quantitative Data

Table 5: Antibacterial Activity of Nitrofuranyl-Pyrazolopyrimidine Hybrid 35[3]

Bacterial Strain Activity
S. aureus ATCC 29213 Remarkable
MRSAATCC 15187 Remarkable

(Note: Specific MIC/MBC values were not provided in the abstract.)
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Table 6: Cytotoxicity of Nitrofuranyl-Pyrazolopyrimidine Hybrid 35[3]

Cell Line Concentration (pg/mL) Cytotoxicity

HepG2 Up to 50 No cytotoxic effect

Experimental Protocols

In Vitro Antibacterial Activity: The antibacterial activity was evaluated against S. aureus ATCC
29213 and MRSA ATCC 15187 isolates.[3]

Cytotoxicity Assay (MTT Assay): The cytotoxicity of the compound was assessed on HepG2
cell lines using the MTT assay.[3]

Mechanism of Action

Mechanistic studies suggest that this compound targets the bacterial membrane.[3] It has also
been shown to reduce the bacterial load in an intracellular model.[3]

E\litrofuranyl-Pyrazolopyrimidine Hybrid 35)
Potent Antibacterial Activity Low Cytotoxicity N
(S. aureus & MRSA) (HepG2 cells) Favorable Oral Pharmacokinetics
(Membrane-Targeting Mechanism) G?educes Intracellular Bacteria) Potent In Vivo Anti-MRSA Activity
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Caption: Profile of Nitrofuranyl-Pyrazolopyrimidine 35.

Chloropyrazine-Tethered Pyrimidine Derivative 35
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This compound, containing a 2"-pyridinyl ring, was primarily evaluated for its antiproliferative
activity but also as part of a broader antimicrobial screening.[4]

Quantitative Data

Table 7: Antiproliferative Activity of Pyrimidine Derivative 35[4]

Cell Line IC50 (pg/mL)

Prostate Cancer (DU-145) 51

Table 8: Cytotoxicity of Pyrimidine Derivative 35[4]

Cell Line IC50 (pg/mL)

Normal Human Liver (LO2) > 40

Experimental Protocols

Antiproliferative Activity Assay: The antiproliferative activity was evaluated against the DU-145
prostate cancer cell line. The IC50 value was determined, though the specific assay (e.g., MTT,
SRB) is not mentioned in the abstract.[4]

Cytotoxicity Assay: The cytotoxicity was assessed against the LO2 normal human liver cell line
to determine the selectivity of the compound for cancer cells.[4]

Mechanism of Action

Molecular docking studies suggest that compound 35 has a good binding affinity for
dihydrofolate reductase (DHFR), indicating this as a potential target for its antiproliferative
effects.[4]

Visualizations
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Biological Activity
Prostate Cancer Cells (DU-145) Normal Liver Cells (LO2)
High Potenc IC50 = 5 pg/mL IC50 > 40 ug/mL

Pyrimidine Derivative 35 Low Toxicity

Click to download full resolution via product page
Caption: Cytotoxicity selectivity of Pyrimidine Derivative 35.

Nigritanine (Compound 35)

Nigritanine, a B-carboline heterodimer alkaloid, was identified as compound 35 in a screening
of natural products and characterized for its antistaphylococcal activity.[5]

Quantitative Data

Table 9: Antibacterial Activity of Nigritanine[5]

Bacterial Strain MIC (pM)

S. aureus (reference and clinical isolates) 128

Table 10: Cytotoxicity of Nigritanine[5]

Cell Type Toxicity
Mammalian red blood cells Not toxic
Human keratinocytes Not toxic

(Note: Specific concentrations and viability percentages for cytotoxicity were not provided in the
abstract.)

Experimental Protocols
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Antimicrobial Activity: The antimicrobial activity of nigritanine was evaluated against a reference
strain and three clinical isolates of S. aureus to determine the MIC.[5]

Cytotoxicity Evaluation: The potential cytotoxicity was assessed at both short and long term
against mammalian red blood cells and human keratinocytes, respectively.[5]

Mechanism of Action

The specific mechanism of action for nigritanine was not detailed in the provided search result
abstract.

This guide highlights the importance of precise chemical identification beyond general labels
like "compound 35." Each of these agents represents a distinct starting point for further drug
development, with unique profiles of activity and safety. Researchers and drug development
professionals should refer to the specific cited literature for more comprehensive data and
context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["Antibacterial agent 35" cytotoxicity and selectivity
profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13921499#antibacterial-agent-35-cytotoxicity-and-
selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b13921499#antibacterial-agent-35-cytotoxicity-and-selectivity-profile
https://www.benchchem.com/product/b13921499#antibacterial-agent-35-cytotoxicity-and-selectivity-profile
https://www.benchchem.com/product/b13921499#antibacterial-agent-35-cytotoxicity-and-selectivity-profile
https://www.benchchem.com/product/b13921499#antibacterial-agent-35-cytotoxicity-and-selectivity-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13921499?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13921499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

